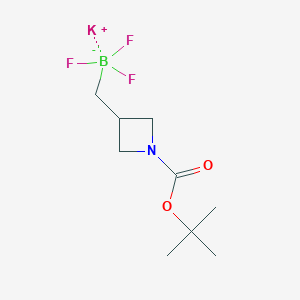

potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate

CAS No.:

Cat. No.: VC13546461

Molecular Formula: C9H16BF3KNO2

Molecular Weight: 277.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16BF3KNO2 |

|---|---|

| Molecular Weight | 277.14 g/mol |

| IUPAC Name | potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]boranuide |

| Standard InChI | InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1 |

| Standard InChI Key | RFYIUAKJQXQXST-UHFFFAOYSA-N |

| SMILES | [B-](CC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

| Canonical SMILES | [B-](CC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Introduction

Molecular Structure and Characterization

The compound features a Boc-protected azetidine ring with a methyltrifluoroborate substituent at the 3-position. The azetidine ring (C₃H₆N) is a four-membered saturated heterocycle, while the Boc group [(C(CH₃)₃)OCO-] provides steric protection to the nitrogen atom, enhancing stability during synthetic transformations . The trifluoroborate moiety (BF₃K) confers improved hydrolytic stability compared to boronic acids, making the compound suitable for prolonged storage and diverse reaction conditions .

Key Structural Features:

-

Azetidine Core: Imparts conformational strain, favoring reactivity in ring-opening and cross-coupling reactions .

-

Boc Protection: Prevents undesired side reactions at the nitrogen during synthesis.

-

Trifluoroborate Group: Enhances stability and solubility in polar aprotic solvents like THF or DMF .

Spectroscopic characterization typically involves:

-

¹H/¹³C NMR: Peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons) and azetidine protons (δ ~3.0–4.0 ppm).

-

¹¹B NMR: A singlet near δ −3 ppm confirms the trifluoroborate structure .

Synthesis Pathways

Strain-Release Homologation

Azetidine derivatives are synthesized via strain-release-driven homologation of boronic esters. Azabicyclo[1.1.0]butane, a highly strained bicyclic amine, reacts with boronic esters under basic conditions to form boronate complexes. Subsequent protonation induces 1,2-migration, relieving ring strain and yielding azetidines . For example:

This method achieves complete stereospecificity and accommodates primary, secondary, and tertiary boronic esters .

Copper-Catalyzed Borylation

An alternative route involves copper-catalyzed borylation of halogenated azetidines. For instance, N-Boc-3-bromoazetidine reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of CuCl and a ligand (e.g., Xantphos), yielding the trifluoroborate after treatment with KHF₂ :

This method is scalable and avoids phosphine oxide byproducts through the use of polystyrene-supported triphenylphosphine .

Physical and Chemical Properties

Notes:

-

The molecular weight discrepancy (276.9 vs. 285 g/mol) may arise from hydration or measurement误差 .

-

The compound decomposes in aqueous acidic or basic conditions, releasing BF₃ .

Reactivity and Mechanistic Insights

Suzuki-Miyaura Coupling

The trifluoroborate group participates in palladium-catalyzed cross-couplings with aryl halides. The mechanism involves:

-

Transmetallation: Transfer of the azetidinylmethyl group to Pd(II).

-

Reductive Elimination: Formation of a C–C bond between the azetidine and aryl partner .

Example:

Minisci Reactions

Under radical conditions, the compound adds to electron-deficient heteroarenes (e.g., quinolines). Manganese(III) acetate or potassium persulfate generates radicals that attack the azetidine’s α-C–H bonds, enabling functionalization :

Applications in Medicinal Chemistry

Drug Intermediate Synthesis

The compound is a key intermediate in synthesizing cobimetinib, a MEK inhibitor for melanoma therapy. A streamlined route involves:

-

Homologation: Strain-release reaction with piperidyl boronic ester .

-

Oxidation/Deprotection: Final steps to yield the active pharmaceutical ingredient .

Conformational Restriction

Azetidines impose rigid geometries on drug molecules, improving target binding and metabolic stability. For example, replacing piperidine with azetidine in kinase inhibitors reduces off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume